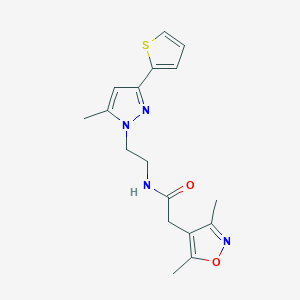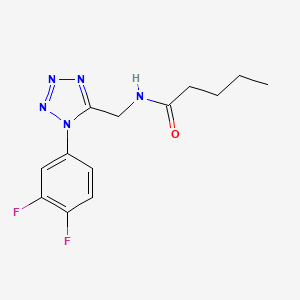
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). These enzymes and proteins are involved in various biological processes, including inflammation, cell proliferation, and angiogenesis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. Furthermore, it has been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotides and smooth muscle relaxation.
実験室実験の利点と制限
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide in lab experiments is its potential as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets. Additionally, it has potential as a drug candidate for various diseases, which could lead to the development of new treatments. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential as a drug candidate for various diseases. Furthermore, studies are needed to explore its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and a better understanding of the mechanism of action of tetrazole derivatives.
合成法
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can be synthesized through various methods. One common method is the reaction of 3,4-difluorobenzyl chloride with sodium azide to form 3,4-difluorobenzyl azide. This compound can then be reacted with 1-pentanamine to form this compound. Other methods include the use of different reagents and catalysts, such as copper(II) sulfate and sodium ascorbate, to form the desired compound.
科学的研究の応用
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-2-3-4-13(21)16-8-12-17-18-19-20(12)9-5-6-10(14)11(15)7-9/h5-7H,2-4,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFOTFFLUGVYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)

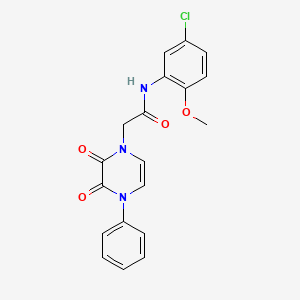
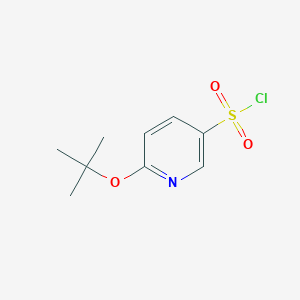



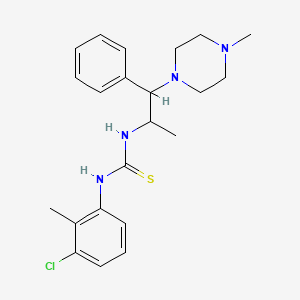

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)
